Cyanomethyl-1-thio-B-D-galactopyranoside
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Overview
Description
Cyanomethyl-1-thio-B-D-galactopyranoside is a synthetic glycosylating agent used to modify sugars in various ways. It is known for its ability to introduce glycosyl groups into molecules, making it a valuable tool in carbohydrate chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanomethyl-1-thio-B-D-galactopyranoside can be synthesized through several methods. One common approach involves the reaction of galactose derivatives with cyanomethyl thiol under specific conditions. The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes purification steps to remove impurities and ensure the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Cyanomethyl-1-thio-B-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different products.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, hydrochloric acid, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Cyanomethyl-1-thio-B-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a glycosylating agent to modify sugars and study carbohydrate chemistry.
Biology: The compound is employed in the synthesis of glycoproteins and other biologically relevant molecules.
Industry: This compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Cyanomethyl-1-thio-B-D-galactopyranoside involves its ability to act as a glycosyl donor. It interacts with acceptor molecules, transferring the glycosyl group to form glycosidic bonds. This process is facilitated by specific enzymes and catalysts that enhance the reaction efficiency .
Comparison with Similar Compounds
Similar Compounds
Methyl-1-thio-B-D-galactopyranoside: Another glycosylating agent with similar properties but different reactivity.
Phenyl-1-thio-B-D-galactopyranoside: Used in similar applications but has distinct chemical properties.
Uniqueness
Cyanomethyl-1-thio-B-D-galactopyranoside is unique due to its specific structure, which allows for efficient glycosylation reactions. Its cyanomethyl group provides distinct reactivity compared to other glycosylating agents, making it valuable for specific applications in research and industry .
Biological Activity
Cyanomethyl-1-thio-β-D-galactopyranoside (CMTG) is a thioether derivative of galactose that has garnered attention in the fields of glycoscience and medicinal chemistry. This compound is notable for its ability to participate in glycosidic bond formation, making it a valuable tool in the synthesis of glycosides and oligosaccharides. Here, we will explore the biological activity of CMTG, including its synthesis, functional properties, and potential applications.
Chemical Structure and Properties
Cyanomethyl-1-thio-β-D-galactopyranoside has the molecular formula C₁₆H₂₁NO₉S and a molecular weight of 403.40 g/mol. Its unique structural features include:
- Thioether functionality : Enhances reactivity compared to typical glycosides.
- Cyanomethyl group : Increases the electrophilicity of the glycosyl donor.
This combination allows CMTG to act as an efficient glycosyl donor in various synthetic applications, particularly in constructing complex carbohydrate structures.
Synthesis
CMTG can be synthesized through several methods, often involving the protection of hydroxyl groups on galactose followed by thiolation and cyanomethylation. For instance, one efficient synthetic route involves starting from galactals or glucals, which are then converted into thioglycosides with varying protecting groups . The yield of CMTG synthesis typically ranges from 50% to 70%, depending on the specific reaction conditions and substrates used.
Glycosylation Reactions
CMTG is primarily recognized for its role as a glycosyl donor in glycosylation reactions. It can react with various nucleophiles, including alcohols and amines, to form glycosidic bonds. This property is crucial for synthesizing oligosaccharides and glycoconjugates that play significant roles in biological processes such as cell signaling and immune response.
Case Studies
- Inhibition of Trypanosoma cruzi Trans-sialidase : Research has indicated that CMTG derivatives can inhibit trans-sialidase activity in Trypanosoma cruzi, the causative agent of Chagas disease. Inhibitory studies showed that specific configurations of CMTG could reduce enzyme activity significantly, suggesting potential therapeutic applications against parasitic infections .
- Receptor-Mediated Binding : In a study examining receptor-mediated binding in renal cells, compounds similar to CMTG demonstrated effective binding to specific receptors on mesangial cells. This highlights the potential use of CMTG derivatives in targeting renal diseases through receptor-mediated mechanisms .
Comparative Analysis
The biological activity of CMTG can be compared with other related compounds to understand its unique properties better:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 2-thio-β-D-galactopyranoside | Methyl group instead of cyanomethyl | Less reactive; limited glycosylation capability |
Cyanomethyl β-D-glucoside | Similar cyanomethyl group | Variability in biological activity compared to CMTG |
2-Acetamido-2-deoxy-D-galactose | Amido group instead of thioether | Different reactivity profile affecting application |
Future Directions
The versatility of CMTG as a glycosyl donor opens avenues for further research into its applications in drug development and carbohydrate chemistry. Future studies may focus on:
- Optimizing Synthesis : Developing more efficient synthetic pathways to increase yields and reduce costs.
- Exploring Biological Mechanisms : Investigating how variations in structure affect biological activity and specificity towards certain receptors or enzymes.
- Therapeutic Applications : Evaluating the potential use of CMTG derivatives in treating diseases related to carbohydrate metabolism or infectious diseases.
Properties
CAS No. |
61145-34-4 |
---|---|
Molecular Formula |
C8H13NO5S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C8H13NO5S/c9-1-2-15-8-7(13)6(12)5(11)4(3-10)14-8/h4-8,10-13H,2-3H2/t4-,5+,6+,7-,8+/m1/s1 |
InChI Key |
SUMVMYXGZNTTJM-HNEXDWKRSA-N |
Isomeric SMILES |
C(C#N)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C(C#N)SC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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